molecular formula C8H7BrClN B13126576 5-Bromo-3-chloro-2-cyclopropylpyridine

5-Bromo-3-chloro-2-cyclopropylpyridine

Cat. No.: B13126576
M. Wt: 232.50 g/mol
InChI Key: YXTGUSRMOWXKII-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-cyclopropylpyridine is an organic compound with the molecular formula C8H7BrClN. It belongs to the class of halogenated pyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both bromine and chlorine atoms in the pyridine ring makes this compound a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-cyclopropylpyridine typically involves the halogenation of cyclopropylpyridine derivatives. One common method is the bromination of 3-chloro-2-cyclopropylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-cyclopropylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-chloro-2-cyclopropylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-cyclopropylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-2-cyclopropylpyridine is unique due to the presence of both bromine and chlorine atoms, which provide a balance of reactivity and stability. The cyclopropyl group adds steric hindrance, influencing the compound’s chemical behavior and making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-3-chloro-2-cyclopropylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c9-6-3-7(10)8(11-4-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTGUSRMOWXKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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